molecular formula C13H19NO3 B565413 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde CAS No. 156339-88-7

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Cat. No.: B565413
CAS No.: 156339-88-7
M. Wt: 237.299
InChI Key: RNGYKBNYRUYCIV-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Mechanism of Action

Target of Action

Albuterol Aldehyde primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to bronchodilation, which helps in relieving symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Albuterol Aldehyde, as a beta-2 adrenergic receptor agonist, binds to these receptors and activates them . This activation leads to a cascade of biochemical events resulting in the relaxation of bronchial smooth muscle. This action helps in opening up the airways, making it easier for individuals to breathe .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the increase in cyclic adenosine monophosphate (cAMP) levels is triggered . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

The pharmacokinetics of Albuterol Aldehyde involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, Albuterol is rapidly absorbed in the lungs and it starts acting within minutes . It is metabolized in the liver to an inactive sulfate . The majority of the drug is excreted in the urine, with a small amount excreted in the feces . The onset of action is quick, and the duration of action lasts for about 4 to 6 hours .

Result of Action

The primary result of Albuterol Aldehyde action is the relief from bronchospasm, making it easier for individuals to breathe . It achieves this by causing bronchodilation, or the relaxation of bronchial smooth muscle, thereby opening up the airways . This is particularly beneficial in conditions like asthma and COPD, where the airways become constricted .

Action Environment

The action of Albuterol Aldehyde can be influenced by various environmental factors. For instance, ambient temperature can affect the particle size distribution of Albuterol, which can impact its delivery to the lungs . Additionally, shaking the inhaler before use can also influence the fine-particle fraction of the drug . Therefore, proper usage and storage of the inhaler in a suitable environment are crucial for the optimal efficacy of Albuterol Aldehyde .

Properties

IUPAC Name

5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,8,12,14,16-17H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGYKBNYRUYCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156339-88-7
Record name 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156339887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZJS222BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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